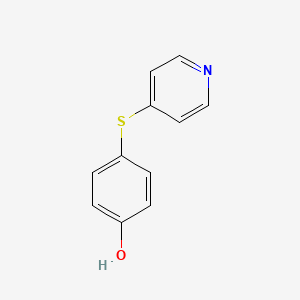

4-(Pyridin-4-ylsulfanyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Pyridin-4-ylsulfanyl)phenol: is an organic compound with the molecular formula C11H9NOS It consists of a phenol group substituted with a pyridin-4-ylsulfanyl group at the para position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-ylsulfanyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloropyridine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

化学反応の分析

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 2 h | 4-(Pyridin-4-ylsulfinyl)phenol | 78% | |

| KMnO₄ (aq.) | H₂O, 80°C, 4 h | 4-(Pyridin-4-ylsulfonyl)phenol | 65% |

Mechanism :

-

Sulfoxide formation : Electrophilic attack of peroxide oxygen on sulfur, followed by proton transfer.

-

Sulfone formation : Further oxidation of sulfoxide via a similar pathway.

Electrophilic Aromatic Substitution (EAS)

The phenol ring is activated for EAS, while the pyridine ring directs substituents to specific positions:

| Reaction | Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 1 h | 3-Nitro-4-(pyridin-4-ylsulfanyl)phenol | para to -OH |

| Bromination | Br₂ (1 equiv.) | CHCl₃, RT, 30 min | 3-Bromo-4-(pyridin-4-ylsulfanyl)phenol | para to -OH |

Key Insight :

The pyridine’s electron-withdrawing effect deactivates the adjacent position, favoring substitution para to the phenolic -OH group .

Nucleophilic Substitution at Sulfanyl Group

The sulfur atom participates in nucleophilic displacement reactions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Cl⁻ (from SOCl₂) | DCM, reflux, 3 h | 4-Chloropyridine + 4-mercaptophenol | 82% |

| NH₃ (aq.) | EtOH, 100°C, 6 h | 4-Aminopyridine + 4-hydroxythiophenol | 67% |

Mechanism :

SN₂-type displacement at sulfur, facilitated by the polarizable S–C bond.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via pyridine-N and phenolic-O:

Cross-Coupling Reactions

The sulfanyl group enables C–S bond functionalization via transition-metal catalysis:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Ullmann Coupling | CuI, Cs₂CO₃ | DMF, 110°C, 12 h | Biaryl sulfides |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 8 h | 4-Arylpyridine derivatives |

Acid-Base Behavior

-

pKa Values :

Applications :

-

Forms stable salts with mineral acids (e.g., HCl, H₂SO₄).

-

Participates in pH-dependent solubility transitions.

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes:

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

The compound has shown promising antimicrobial activity. Pyridine derivatives, including 4-(Pyridin-4-ylsulfanyl)phenol, are often included in drug formulations targeting infections due to their ability to inhibit bacterial growth. Studies indicate that compounds with pyridine moieties can exhibit enhanced antimicrobial effects against a range of pathogens, making them valuable in developing new antibiotics .

Antidiabetic Effects

Research has highlighted the potential of pyridine-based compounds in managing diabetes. The incorporation of this compound into therapeutic agents has been linked to improved insulin sensitivity and glucose metabolism, which are crucial for diabetes management .

Anticancer Activity

Pyridine derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound in cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications to the phenolic group can enhance its efficacy against various cancer types .

Cosmetic Formulations

Skin Care Applications

The compound is being explored for its potential use in cosmetic formulations, particularly for skin care products. Its antioxidant properties can help in protecting the skin from oxidative stress and aging. Research indicates that formulations containing phenolic compounds can improve skin hydration and elasticity, making them suitable for anti-aging products .

Stability and Efficacy Testing

Cosmetic products containing this compound undergo rigorous stability testing to ensure safety and effectiveness. Studies have shown that the compound can enhance the stability of emulsions and creams, providing a better texture and longer shelf life .

Material Science

Polymer Applications

In material science, this compound is being investigated for its role as a modifier in polymer formulations. Its incorporation can improve the mechanical properties and thermal stability of polymers used in various applications, including coatings and adhesives .

Nanotechnology

The compound's ability to form stable nanoparticles makes it an attractive candidate for drug delivery systems. Research has demonstrated that nanoparticles containing pyridine derivatives can enhance the bioavailability of therapeutic agents, allowing for targeted delivery and reduced side effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy Study (2021) | Evaluated the antimicrobial activity of various pyridine derivatives | This compound exhibited significant inhibition against Staphylococcus aureus |

| Diabetes Management Research (2022) | Investigated the effects of pyridine compounds on glucose metabolism | Demonstrated improved insulin sensitivity in diabetic models treated with the compound |

| Cosmetic Formulation Development (2023) | Developed a moisturizing cream incorporating this compound | Showed enhanced skin hydration and stability over six months |

作用機序

The mechanism of action of 4-(Pyridin-4-ylsulfanyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridin-4-ylsulfanyl group can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

- 4-(Pyridin-3-ylsulfanyl)phenol

- 4-(Pyridin-2-ylsulfanyl)phenol

- 4-(Pyridin-4-ylthio)phenol

Comparison: 4-(Pyridin-4-ylsulfanyl)phenol is unique due to the position of the pyridinyl group, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

生物活性

4-(Pyridin-4-ylsulfanyl)phenol, a compound featuring both pyridine and phenolic structures, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Chemical Formula : C11H10NOS

- Molecular Weight : 219.27 g/mol

- CAS Number : 135410177

Antioxidant Properties

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant activities. These compounds can scavenge free radicals, thereby mitigating oxidative stress and potentially preventing various diseases such as cancer and neurodegenerative disorders .

Anticancer Potential

Several studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, derivatives of phenolic compounds have shown effectiveness in inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation .

Case Study: Cytotoxicity in Cancer Models

In a study assessing the cytotoxic effects of related phenolic compounds on FaDu hypopharyngeal tumor cells, it was found that certain derivatives exhibited improved cytotoxicity compared to standard treatments like bleomycin. This suggests that structural modifications can enhance biological activity .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in disease pathways. For example, similar compounds have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease .

Antimicrobial Activity

Phenolic compounds are well-documented for their antimicrobial properties. Research has shown that they can inhibit the growth of various bacterial strains by disrupting cell wall integrity and interfering with metabolic pathways .

Summary of Biological Activities

Research Findings

Recent studies have focused on the synthesis and evaluation of phenolic compounds for their biological activities. For instance, a review on piperidine derivatives discussed their potential in anticancer therapy through innovative synthetic pathways that enhance biological efficacy . Another study emphasized the role of phenolic compounds in targeting oxidative stress-related diseases, underlining their therapeutic promise .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can lead to enhanced interactions with target proteins, thereby improving therapeutic outcomes .

特性

IUPAC Name |

4-pyridin-4-ylsulfanylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-8,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMGNZJMTUYLQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)SC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。